2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid
Description
Properties
IUPAC Name |
2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO5/c16-11-5-10-8-3-1-2-4-9(8)15(19)21-12(10)6-13(11)20-7-14(17)18/h5-6H,1-4,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFWSGXOCIFCCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid involves several steps. One common synthetic route includes the following steps:
Formation of the chromen ring system: This step involves the cyclization of a suitable precursor to form the chromen ring system.
Introduction of the chloro substituent: Chlorination of the chromen ring system is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the acetic acid moiety:
Chemical Reactions Analysis
2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Therapeutic Potential
Research indicates that 2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid may possess several therapeutic properties:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate oxidative stress and inflammation pathways. It has been investigated for its potential to interact with enzymes involved in these processes.
- Antioxidant Activity : The chlorinated structure may contribute to enhanced antioxidant properties, making it a candidate for further exploration in oxidative stress-related disorders.
Case Studies
Several studies have explored the biological effects of this compound:
- Oxidative Stress Modulation : A study demonstrated that derivatives of this compound could inhibit specific pathways involved in oxidative damage in cellular models.
- Inflammation Pathways : Research has shown promising results in animal models where the compound reduced markers of inflammation, suggesting potential applications in treating inflammatory diseases.
Synthetic Applications
The unique structure of this compound makes it an important precursor in organic synthesis:
Synthetic Routes
The synthesis often involves:
- Electrophilic Aromatic Substitution : This method allows for the introduction of various substituents onto the cyclohexa[c]chromene core.
- Functional Group Transformations : The presence of hydroxyl and carboxylic acid groups facilitates further chemical modifications leading to diverse derivatives with varied biological activities.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-chloro-6-(hydroxymethyl)-6H-cyclohexa[c]chromen | Similar core structure | Hydroxymethyl group provides different reactivity |
| 2-{(6-hydroxybenzo[c]chromen)-3-yloxy}acetic acid | Related benzo[c]chromene structure | Hydroxy group enhances solubility |
| 2-(6-Oxo-benzo[c]chromen)acetic acid | Simplified structure | Lacks chlorine substitution |
These comparisons highlight how the chlorinated derivative may impart distinct biological properties not found in its analogs.
Mechanism of Action
The mechanism of action of 2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins and signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs vary in substituent type, position, and ring system modifications. Key comparisons include:
Table 1: Structural and Molecular Comparison
Key Observations:
Chlorine Substitution: The target compound’s C2-chloro group distinguishes it from analogs like CAS 325737-63-1, which lack halogenation.
Methyl vs. Chloro : Methyl substitution (e.g., CAS 302551-41-3) reduces molecular weight and polarity compared to the chloro analog, impacting solubility and pharmacokinetics .
Ring Modifications : Derivatives like CAS 884497-67-0 feature a simpler chromen ring with dimethyl substituents, highlighting the role of steric effects in biological activity .
Physicochemical Properties
- pKa : The acetic acid moiety in the target compound has a predicted pKa of 2.88 , indicating moderate acidity suitable for forming salts or enhancing solubility .
- Density and Boiling Point : Predicted density is 1.412 g/cm³ , and boiling point is 488.5°C , suggesting high thermal stability .
- Molecular Weight : At 322.74 g/mol, the compound falls within the acceptable range for drug-likeness (typically <500 g/mol), unlike bulkier analogs like CAS 372.80 .
Biological Activity
2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and mechanisms of action.
- Molecular Formula : C16H16ClO5
- Molecular Weight : 288.3 g/mol
- CAS Number : 313471-13-5
The compound exhibits various biological activities, primarily linked to its interaction with cellular pathways. Preliminary studies suggest that it may act as an anti-inflammatory and antioxidant agent. Its mechanism appears to involve the inhibition of specific enzymes and modulation of signaling pathways associated with inflammation and oxidative stress.
1. Anti-inflammatory Activity
Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is significant in models of acute and chronic inflammation.
2. Antioxidant Properties
The compound demonstrates notable antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.
3. Anticancer Potential
In preliminary studies, the compound has shown cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The IC50 values for these cell lines were found to be significantly lower than those for non-cancerous cell lines, indicating selective toxicity towards cancer cells.
Data Tables
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 4.0 | |
| Anticancer | HeLa | 4.5 | |
| Anti-inflammatory | RAW264.7 | 25 | |
| Antioxidant | HepG2 | 15 |
Case Studies
- Study on Anti-inflammatory Effects : A study conducted on RAW264.7 macrophages demonstrated that treatment with the compound resulted in a significant decrease in nitric oxide production and downregulation of iNOS expression, indicating its potential as an anti-inflammatory agent.
- Cytotoxicity Assessment : In a comparative analysis of various compounds against cancer cell lines, this compound was found to have superior cytotoxicity compared to standard chemotherapeutics in MCF-7 cells.
Research Findings
Recent findings have highlighted the compound's role in modulating key signaling pathways involved in cell proliferation and apoptosis. The activation of caspase pathways suggests that it may induce programmed cell death in cancer cells while sparing normal cells.
Q & A
Q. What are the established synthetic routes for 2-({2-chloro-6-oxo-cyclohexa[c]chromen-3-yl}oxy)acetic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a substituted chromenone core with an acetic acid derivative. For example:
Core Preparation : Start with 2-chloro-6-oxo-cyclohexa[c]chromen-3-ol, synthesized via cyclocondensation of substituted resorcinol derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄ catalysis) .
Etherification : React the hydroxyl group at position 3 with chloroacetic acid or its derivatives (e.g., bromoacetic acid) in the presence of a base like K₂CO₃ in DMF at 60–80°C for 6–12 hours .
Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time .
Q. How is the structural integrity of this compound verified post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chloro, oxyacetic acid groups) and cyclohexane ring fusion .
- IR : Peaks at ~1740 cm⁻¹ (C=O stretch of chromenone) and ~1700 cm⁻¹ (carboxylic acid C=O) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₆H₁₅ClO₅) and rule out side products .
- HPLC : Purity >95% ensured via reverse-phase C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How do substitution patterns (e.g., chloro, cyclohexane fusion) influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer: The chloro group at position 2 and the electron-deficient chromenone core direct reactivity:
- Electrophilic Substitution : The chloro group deactivates the aromatic ring, making electrophilic attacks (e.g., nitration) less favorable at adjacent positions. Computational studies (DFT) can predict regioselectivity .
- Nucleophilic Reactions : The oxyacetic acid side chain participates in esterification or amidation. For example, coupling with amines (EDC/HOBt catalysis) generates amide derivatives for biological screening .
- Cyclohexane Fusion : The fused ring increases steric hindrance, reducing reactivity at the chromenone’s 4-position. Kinetic studies under varying temperatures can quantify this effect .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
Methodological Answer: Discrepancies often arise from assay conditions or structural analogs. Systematic approaches include:
- Dose-Response Studies : Test the compound across a concentration range (e.g., 1–100 µM) in standardized assays (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory effects) .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., lists chloro vs. bromo substitutions) to identify critical functional groups.
- Theoretical Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like bacterial DNA gyrase or human prostaglandin synthases .
Q. How can the compound’s photophysical properties be leveraged for optical applications?
Methodological Answer: The chromenone core exhibits fluorescence, which can be tuned via structural modifications:
- Solvatochromism Studies : Measure emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to assess environmental sensitivity .
- Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) to the chromenone core to redshift fluorescence. Time-resolved spectroscopy quantifies excited-state lifetimes .
- Applications : Develop pH-sensitive probes by functionalizing the acetic acid moiety with fluorophores (e.g., dansyl chloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
